molecular formula C7H3BrN4 B1510340 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1168106-92-0

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No. B1510340
CAS RN: 1168106-92-0
M. Wt: 223.03 g/mol
InChI Key: MFKMGFPWWHXGGL-UHFFFAOYSA-N
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Description

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 175791-49-8. It has a molecular weight of 198.02 and its IUPAC name is 5-bromo-7H-pyrrolo[2,3-d]pyrimidine .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been explored in various studies. For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study reported the synthesis of pyrrolo[2,3-d]pyrimidine-5-carbonitrile-derivative .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study performed a docking study to elucidate the possible binding modes of a compound similar to this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (198.02) and its IUPAC name (5-bromo-7H-pyrrolo[2,3-d]pyrimidine). It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Derivatives

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with methylhydrazine in chloroform has been reported to yield pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives have been further modified to obtain 7-amino derivatives through reactions with secondary amines, indicating the compound's versatility in the synthesis of complex molecular architectures (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiviral Activity

The compound has been utilized in the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, demonstrating significant influence on antiviral activity. Research shows that derivatives of this compound exhibit activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These studies highlight the potential of such derivatives in the development of new antiviral agents (Renau, Wotring, Drach, & Townsend, 1996).

Antiproliferative Agents

Furthermore, novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives synthesized from this compound have shown potential as apoptotic antiproliferative agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma, liver cancer, and breast cancer cell lines. The research suggests these derivatives could act through the p53 pathway, indicating their potential use in cancer therapy (Al‐Mahmoudy et al., 2021).

Antibacterial Evaluation

The compound also serves as a starting point for synthesizing derivatives with antibacterial properties. For example, thiazolo[4,5-d]pyrimidines synthesized from this compound have been subjected to antibacterial evaluations, showcasing the broad applicability of this compound in developing new antibacterial agents (Rahimizadeh et al., 2011).

Safety and Hazards

The safety information for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation. Precautionary measures include avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the study and application of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile could involve its further development as a lead compound for targeted anticancer drug discovery, given its potential inhibitory activity against PAK4 .

properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-4-2-10-7-6(4)5(1-9)11-3-12-7/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKMGFPWWHXGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739189
Record name 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1168106-92-0
Record name 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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